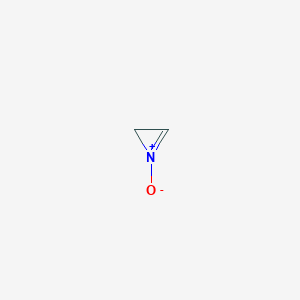
2H-Azirine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine 1-oxide is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom and an oxygen atom attached to the nitrogen This compound is known for its high reactivity due to the ring strain and the presence of the nitrogen-oxygen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Neber Rearrangement: This classical method involves the conversion of oximes to 2H-azirines using tosyl chloride and a base such as triethylamine.
Thermolysis of Vinyl Azides: Heating vinyl azides results in the formation of 2H-azirines through the generation of nitrene intermediates.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to 2H-azirines via ring contraction reactions.
Oxidative Cyclization of Enamine Precursors: Enamines can undergo oxidative cyclization to form 2H-azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form 2H-azirines.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2H-Azirine 1-oxide can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of aziridines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the nitrogen-oxygen bond.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso compounds and other oxidized derivatives.
Reduction: Formation of aziridines.
Substitution: Formation of substituted azirines and aziridines.
Scientific Research Applications
2H-Azirine 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-azirine 1-oxide involves its high reactivity due to the ring strain and the presence of the nitrogen-oxygen bond. The compound can act as a nucleophile, electrophile, dienophile, or dipolarophile in various chemical transformations. It can covalently bind to nucleophilic sites in biological molecules, such as cysteine or lysine residues, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered ring compounds with a nitrogen atom but without the oxygen atom.
Isoxazoles: Five-membered ring compounds containing one nitrogen and one oxygen atom.
Oxazoles: Five-membered ring compounds with one nitrogen and one oxygen atom.
Uniqueness
2H-Azirine 1-oxide is unique due to its three-membered ring structure with both nitrogen and oxygen atoms, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
194471-34-6 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
1-oxido-2H-azirin-1-ium |
InChI |
InChI=1S/C2H3NO/c4-3-1-2-3/h1H,2H2 |
InChI Key |
VWMDEVYUYOCYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
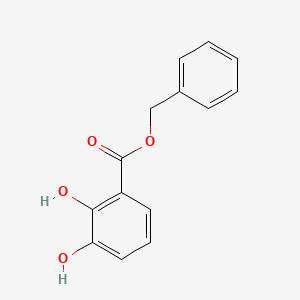
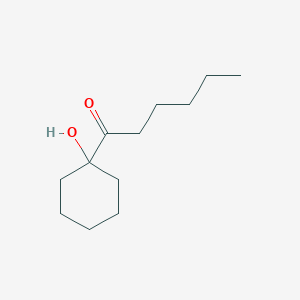
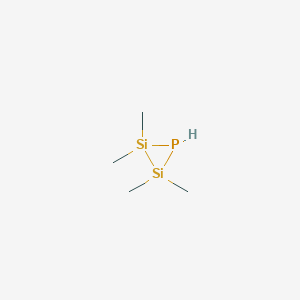
![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
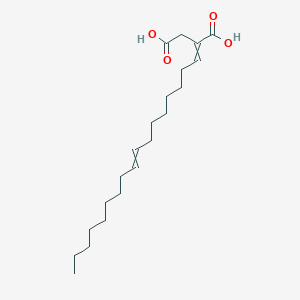
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)
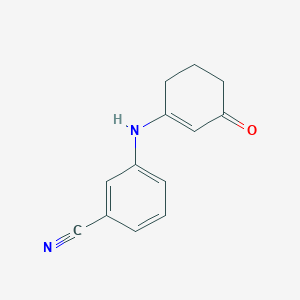
![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)
![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
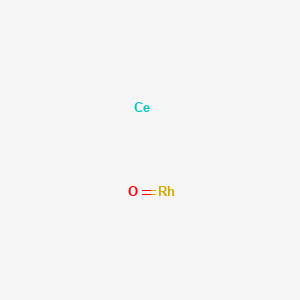
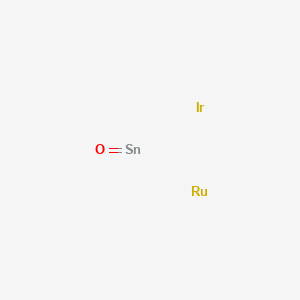
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
